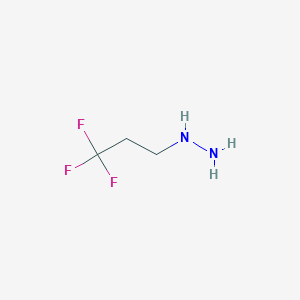

(3,3,3-Trifluoropropyl)hydrazine

Description

Significance of Fluorine in Organic Synthesis

Fluorine's unique properties, such as its high electronegativity and small atomic size, are central to its transformative effects on organic molecules. numberanalytics.comnumberanalytics.com The carbon-fluorine (C-F) bond is one of the strongest covalent single bonds, imparting exceptional thermal and oxidative stability to fluorinated compounds. lew.ronih.govchinesechemsoc.org This stability is a key reason for the widespread use of organofluorine compounds. wikipedia.org

In medicinal chemistry, the introduction of fluorine can enhance a drug's metabolic stability, lipophilicity, and bioavailability. numberanalytics.comlew.roalfa-chemistry.com It is estimated that approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the significant role of fluorine in drug discovery. alfa-chemistry.comnih.gov For instance, in 2018, 45% of the small-molecule pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) were fluorinated. alfa-chemistry.com

The impact of fluorine extends to agrochemicals as well, with over half of these products containing C-F bonds. wikipedia.org The ability of fluorine to modulate the reactivity and biological interactions of molecules makes it an invaluable tool for synthetic chemists. numberanalytics.com

Role of Hydrazine (B178648) Scaffolds in Chemical Transformations

Hydrazine (N₂H₄) and its derivatives are versatile reagents in organic synthesis, primarily due to the reactivity of the N-N single bond. fiveable.mewikipedia.org They are colorless, flammable liquids with an ammonia-like odor and act as powerful reducing agents. fiveable.mebritannica.com

Hydrazine derivatives are crucial building blocks for a variety of nitrogen-containing compounds, including numerous pharmaceuticals and agrochemicals. fiveable.mewikipedia.org They are precursors to heterocyclic rings like pyrazoles and pyridazines. wikipedia.org A notable application of hydrazine is in the Wolff-Kishner reduction, a reaction that converts aldehydes and ketones into their corresponding alkanes. fiveable.mewikipedia.orglibretexts.org This reaction proceeds through the formation of a hydrazone intermediate. wikipedia.orglibretexts.org

Furthermore, hydrazines are utilized in the synthesis of hydrazones and hydrazides, which are important intermediates in the production of polymers, photographic chemicals, and a range of pharmaceuticals with activities such as antibacterial, antifungal, and anticonvulsant properties. britannica.comnumberanalytics.comnih.gov

Overview of (3,3,3-Trifluoropropyl)hydrazine within the Context of Organofluorine Chemistry

This compound is a specific example of a fluorinated hydrazine that combines the structural features of both a trifluoromethyl group and a hydrazine moiety. The trifluoromethyl (CF₃) group is a common fluorinated substituent in pharmaceuticals, second only to single fluorine atom substitutions. acs.org The presence of the CF₃ group can significantly influence a molecule's properties.

The synthesis of N'-alkyl hydrazides can be achieved through a three-step process involving the alkylation of trifluoroacetyl hydrazides. scholaris.caresearchgate.net This highlights a synthetic route where the trifluoroacetyl group plays a role in the formation of hydrazine derivatives. While direct synthesis of this compound is not detailed in the provided results, the synthesis of related trifluoromethyl-containing compounds and hydrazine derivatives is well-established. For example, 3,3,3-trifluoropropyne (B1345459) can be synthesized from 1-chloro-3,3,3-trifluoropropene. google.com

The combination of the trifluoropropyl group and the hydrazine functional group in this compound makes it a valuable building block for introducing this specific fluorinated alkyl chain into various molecular architectures, potentially leading to novel compounds with desirable pharmacological or material properties.

Interactive Data Table: Properties of this compound achemblock.com

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1344334-40-2 |

| Molecular Formula | C₃H₇F₃N₂ |

| Molecular Weight | 128.1 g/mol |

| SMILES | NNCCC(F)(F)F |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoropropylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F3N2/c4-3(5,6)1-2-8-7/h8H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGKEJVFZCRVGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3,3 Trifluoropropyl Hydrazine and Its Precursors

Direct Synthesis Routes

Direct synthesis aims to form the target molecule by directly connecting the 3,3,3-trifluoropropyl group to a hydrazine (B178648) moiety. While conceptually straightforward, this approach is complicated by the high nucleophilicity and multiple reactive sites of the hydrazine molecule.

The direct alkylation of hydrazine with an alkyl halide like 3-bromo-1,1,1-trifluoropropane (B1271859) represents a primary synthetic route. However, this reaction is notoriously difficult to control. The initial product, (3,3,3-Trifluoropropyl)hydrazine, is itself a nucleophile and can react with another molecule of the alkyl halide. This leads to a mixture of mono-alkylated, di-alkylated, and potentially tri- and tetra-alkylated products, making isolation of the desired mono-substituted hydrazine challenging and often resulting in low yields. princeton.edu The high reactivity of hydrazine often leads to competitive overalkylation, which is a significant drawback of this direct approach. princeton.edu

To mitigate the issue of overalkylation and improve selectivity, careful optimization of reaction conditions is critical. Key parameters include the choice of solvent, temperature, and the potential use of protecting groups or specialized reagents.

Leaving Group Reactivity: The rate of alkylation is highly dependent on the leaving group of the electrophile, with reactivity increasing in the order of chloride < bromide < iodide. d-nb.info Using 3-bromo-1,1,1-trifluoropropane offers a balance between reactivity and availability, though the corresponding iodide would react faster.

Catalysis: The reaction can be significantly accelerated by using a catalyst. For instance, potassium iodide can be used in catalytic amounts to convert a less reactive alkyl bromide or chloride into the more reactive alkyl iodide in situ, leading to faster and more efficient alkylation. kirj.ee

Solvent and Temperature: The choice of solvent is crucial. Tetrahydrofuran (THF) is commonly used, particularly in methods that involve forming anionic hydrazine intermediates. organic-chemistry.org Temperature control is also vital; metalation steps to create more selective nucleophiles are often performed at very low temperatures, such as -78 °C, to ensure stability of the intermediate. organic-chemistry.org

Protecting Group Strategy: A common strategy to achieve mono-alkylation involves using a monoprotected hydrazine. The protecting group, such as a tert-butyloxycarbonyl (Boc) group, deactivates one of the nitrogen atoms, directing alkylation to the unprotected nitrogen. Following the alkylation step, the protecting group is removed to yield the desired product. organic-chemistry.org Another advanced method involves the formation of a nitrogen dianion from a protected hydrazine using a strong base like n-butyllithium (n-BuLi), which allows for highly selective alkylation. d-nb.infoorganic-chemistry.orgnih.gov

Alternative Synthetic Pathways

Alternative routes avoid the direct alkylation of unprotected hydrazine by either constructing the trifluoromethyl group onto a pre-existing hydrazine derivative or by synthesizing specialized precursors.

Instead of starting with a trifluoropropyl group, one can start with a hydrazine derivative and introduce the trifluoromethyl (CF₃) moiety. While not a direct synthesis of the target compound, these strategies are relevant for creating a broad range of fluorinated hydrazines. One such method involves the radical trifluoromethylation of azodicarboxylates using sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as the Langlois reagent. This approach yields N-CF₃ hydrazine derivatives that are stable and can serve as precursors for more complex molecules. [Initial search: 12] Another strategy involves the multi-component reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate (B1144303) to assemble trifluoromethyl-containing heterocyclic scaffolds. [Initial search: 2]

The availability of the key precursor, 3-bromo-1,1,1-trifluoropropane, is essential for the direct alkylation route. The synthesis of this and other trifluoropropyl building blocks is a critical area of research. A high-yield method for producing 3-bromo-1,1,1-trifluoropropane involves the reaction of 3,3,3-trifluoropropene (B1201522) with hydrogen bromide at elevated temperatures (150 °C to 800 °C) in the presence of an active carbon catalyst. google.com This method is noted for its high conversion, yield, and selectivity. google.com Other, less efficient historical methods include the reaction of 1-bromo-3,3,3-trichloropropane with antimony halides. google.com Other important trifluoropropyl building blocks include 3,3,3-trifluoropropanol and 3-bromo-1,1,1-trifluoro-2-propanol, which can be chemically modified to generate the desired electrophile. sigmaaldrich.com

Green Chemistry Approaches in Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on reducing hazards, improving efficiency, and minimizing waste.

A primary concern is the high toxicity and instability of hydrazine. Greener industrial methods for hydrazine production itself have shifted from the Olin-Raschig process, which generates significant salt byproducts, to the ketazine or peroxide process. youtube.com The peroxide process is considered more environmentally friendly as its primary byproduct is water. youtube.com

In the context of alkylation, green approaches aim to move away from stoichiometric reagents and multi-step procedures involving protecting groups.

Catalytic Methods: The use of catalysts, such as the previously mentioned potassium iodide, improves reaction efficiency, allowing for milder conditions and potentially reducing the need for more reactive and hazardous alkyl iodides. kirj.ee Ruthenium-catalyzed reactions have also been developed for the alkylation of acyl hydrazides with alcohols, employing a "borrowing hydrogen" strategy that releases water as the only byproduct. organic-chemistry.org

One-Pot Procedures: Direct reductive alkylation of hydrazine derivatives using reagents like α-picoline-borane offers a more efficient one-pot approach that avoids the isolation of intermediates and the use of more toxic reagents. organic-chemistry.orgorganic-chemistry.org This method is suitable for industrial applications due to its scalability and improved safety profile. organic-chemistry.org

Atom Economy: The ideal synthesis would have a high atom economy, where most of the atoms from the reactants are incorporated into the final product. Direct addition reactions are preferable to substitution reactions that generate salt waste. While challenging for this specific compound, the development of catalytic addition pathways remains a key goal in green chemistry.

Development of More Sustainable Reaction Conditions

The drive towards greener chemistry has spurred the development of more sustainable conditions for the synthesis of hydrazines and their precursors. A significant advancement is the direct reductive amination of alcohols to primary amines using heterogeneous catalysts, which avoids the use of stoichiometric activating and reducing agents. This "hydrogen-borrowing" or "hydrogen-transfer" mechanism utilizes the alcohol itself as the hydrogen source for the reduction of the in-situ formed imine, with water being the only byproduct. organic-chemistry.org

For the conversion of the primary amine to the hydrazine, methods are being explored to move away from hazardous reagents. The use of hydroxylamine-O-sulfonic acid is considered a safer alternative to other aminating agents. psu.edu Furthermore, research into photocatalytic and electrochemical methods for N-N bond formation is an emerging area that promises more sustainable synthetic routes in the future. nih.govresearchgate.net

The use of high hydrostatic pressure (HHP) has been shown to promote the synthesis of hydrazones without the need for solvents or acid catalysts, achieving nearly quantitative yields and simplifying product isolation. nih.gov This technique could potentially be adapted for the synthesis of this compound, significantly reducing the environmental impact of the process.

Catalyst Development for Enhanced Efficiency

Catalyst innovation is at the forefront of improving the efficiency of synthetic routes to this compound and its precursors. For the critical step of converting 3,3,3-trifluoropropanol to 3,3,3-trifluoropropylamine (B1329503), heterogeneous catalysts are preferred due to their ease of separation and reusability. organic-chemistry.org

Ni-based catalysts supported on materials like silica (B1680970) (SiO2) have demonstrated good activity and selectivity for the reductive amination of alcohols. organic-chemistry.org Ruthenium-based catalysts, both homogeneous and heterogeneous, are also highly effective for the amination of alcohols. organic-chemistry.org For instance, a diaminocyclopentadienone ruthenium tricarbonyl complex has been shown to catalyze the synthesis of mono- or dialkylated acyl hydrazide compounds from alcohols. organic-chemistry.org

Recent research has highlighted the potential of imine reductases (IREDs) for the enzymatic reductive amination of carbonyls with hydrazines. nih.gov The IRED from Myxococcus stipitatus has been successfully used to produce substituted acyclic and cyclic N-alkylhydrazines, demonstrating the potential of biocatalysis in this field. nih.gov

For the subsequent N-N bond formation, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of N,N-diarylhydrazines from arylhydrazines and aryl tosylates. While not directly applicable to alkylhydrazine synthesis from primary amines, this highlights the role of transition metal catalysis in forming N-N bonds. Emerging trends focus on transition-metal-free methods, including photo-, electro-, and organo-catalysis, to further enhance the sustainability of hydrazine synthesis. nih.govresearchgate.net

Below are interactive tables summarizing reaction data for key synthetic steps.

Table 1: Reductive Amination of Alcohols to Primary Amines

| Catalyst | Substrate | Amine Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ni/SiO₂ | 1-Methoxy-2-propanol | NH₃ | - | 150-200 | Good | organic-chemistry.org |

| Ru/C | Isomannitol | NH₄OH | Water | 140-180 | - | organic-chemistry.org |

| Ru-PNP complex | Primary Alcohols | NH₃ | - | - | - | organic-chemistry.org |

Table 2: Synthesis of Hydrazine Derivatives

| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| Reductive Hydrazination | Carbonyls, Hydrazines | Imine Reductase (IRED) | - | - | N-Alkylhydrazines | - | nih.gov |

| Alkylation | Hydrazides, Alcohols | Triphenylphosphine, DEAD | THF | 0°C to RT | N'-Alkyl Hydrazides | - | nih.gov |

| Direct Amination | Primary Amines | Hydroxylamine-O-sulfonic acid | - | - | Alkylhydrazines | - | psu.edu |

| Coupling | Arylhydrazines, Aryl tosylates | Palladium | - | - | N,N-Diarylhydrazines | - |

Reactivity and Reaction Mechanisms of 3,3,3 Trifluoropropyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The lone pairs of electrons on the two adjacent nitrogen atoms confer nucleophilic character to hydrazines. stackexchange.comunipune.ac.in This property allows them to react with a variety of electrophilic compounds. However, the inductive effect of the 3,3,3-trifluoropropyl group is expected to temper this reactivity.

The reaction of hydrazines with aldehydes and ketones is a classic condensation reaction that yields hydrazones. unipune.ac.innih.gov This reaction is of significant importance in synthetic organic chemistry for the derivatization of carbonyl compounds and for the synthesis of various heterocyclic systems. The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration.

The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. However, the pH must be carefully controlled, as excessive acidity can protonate the hydrazine, rendering it non-nucleophilic.

| Reactant 1 | Reactant 2 | Product | General Conditions |

| (3,3,3-Trifluoropropyl)hydrazine | Aldehyde (R-CHO) | (E/Z)-R-CH=NNHCH₂CH₂CF₃ | Acid catalyst (e.g., acetic acid), reflux |

| This compound | Ketone (R₂C=O) | (E/Z)-R₂C=NNHCH₂CH₂CF₃ | Acid catalyst, reflux |

This table presents a generalized scope of hydrazone formation reactions.

The condensation of this compound with aldehydes and ketones is expected to be broad in scope, encompassing a wide range of aliphatic and aromatic carbonyl compounds. However, certain limitations may arise.

Steric Hindrance: Highly sterically hindered ketones may react slowly or not at all, a common limitation in hydrazone formation. wikipedia.org

Electronic Effects: The reduced nucleophilicity of this compound means that less reactive carbonyl compounds, such as those bearing electron-donating groups, may require more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or stronger acid catalysis) compared to reactions with more nucleophilic hydrazines. Conversely, highly electrophilic carbonyl compounds, such as those with electron-withdrawing groups, are expected to react more readily.

For substituted hydrazines like this compound, the question of which nitrogen atom acts as the nucleophile is crucial. In general, the terminal, unsubstituted nitrogen (NH₂) is more nucleophilic and less sterically hindered than the substituted nitrogen (NH). researchgate.net Therefore, the initial nucleophilic attack on the carbonyl carbon is expected to occur predominantly from the NH₂ group. This regioselectivity leads to the formation of the corresponding N-(3,3,3-trifluoropropyl)hydrazone. Studies on similar substituted hydrazines have shown a strong preference for attack at the less substituted nitrogen atom. researchgate.net

This compound can react with carboxylic acid derivatives, such as acid chlorides, anhydrides, and esters, to form the corresponding N-acylhydrazines, commonly known as hydrazides. organic-chemistry.orgnih.gov This reaction is an acyl substitution where the hydrazine acts as a nucleophile.

The general order of reactivity for carboxylic acid derivatives is acid chloride > anhydride (B1165640) > ester > amide. Given the decreased nucleophilicity of this compound, reactions with less reactive derivatives like esters may require elevated temperatures or catalysis. nih.gov

| Reactant 1 | Reactant 2 (Acylating Agent) | Product (Hydrazide) |

| This compound | Acid Chloride (R-COCl) | R-CONHNHCH₂CH₂CF₃ |

| This compound | Acid Anhydride ((RCO)₂O) | R-CONHNHCH₂CH₂CF₃ |

| This compound | Ester (R-COOR') | R-CONHNHCH₂CH₂CF₃ |

This table illustrates the formation of hydrazides from this compound and various acylating agents.

The regioselectivity of acylation is similar to that of hydrazone formation, with the terminal NH₂ group being the primary site of attack.

Reactions with Carbonyl Compounds: Hydrazone Formation

Oxidative Transformations

Hydrazines are susceptible to oxidation, and the products can vary depending on the oxidizing agent and reaction conditions. rsc.orgscispace.com Mild oxidation can lead to the formation of diazenes, which can be unstable. Stronger oxidation can cleave the N-N bond.

For this compound, oxidation could potentially lead to several products. For instance, reaction with an oxidant like diiodine or hydrogen peroxide might generate the corresponding diazene (B1210634) (CF₃CH₂CH₂N=NH). Further oxidation could lead to the formation of nitrogen gas and 3,3,3-trifluoropropane. The presence of the electron-withdrawing group may influence the stability of the intermediate diazene. Some studies on the oxidation of substituted hydrazines have resulted in the formation of tetrazines. rsc.org

Reductive Transformations

The reduction of hydrazines typically involves the cleavage of the N-N bond to yield two amine molecules. rsc.org This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Raney nickel or palladium on carbon) or dissolving metal reductions.

For this compound, reductive cleavage of the N-N bond would be expected to produce 3,3,3-trifluoropropylamine (B1329503) and ammonia. This reaction provides a potential synthetic route to 3,3,3-trifluoropropylamine. The Wolff-Kishner reduction, which involves the in-situ formation of a hydrazone followed by base-mediated reduction, is a well-known process that ultimately results in the deoxygenation of a carbonyl group to a methylene (B1212753) group, driven by the formation of stable nitrogen gas. wikipedia.orglibretexts.orgchemeurope.com While this is a reaction of the hydrazone derivative, it highlights the reductive fate of the hydrazine moiety under specific conditions.

Substitution Reactions Involving the Trifluoropropyl Group

The (3,3,3-Trifluoropropyl) group is generally characterized by its high stability and low propensity to undergo substitution reactions. This inertness is primarily attributed to the strong carbon-fluorine (C-F) bonds and the powerful electron-withdrawing nature of the trifluoromethyl (CF3) group. nih.govtcichemicals.com

The C-F bond is the strongest single bond in organic chemistry, making its cleavage energetically unfavorable. Consequently, nucleophilic substitution directly on the fluorine atoms is exceedingly rare. Furthermore, the CF3 group acts as a strong electron-withdrawing group through inductive effects, which deactivates the adjacent carbon atoms towards electrophilic attack. vaia.comyoutube.com This deactivating effect significantly reduces the electron density of the entire propyl chain, rendering it less susceptible to electrophilic substitution. vaia.comyoutube.com

While direct substitution on the trifluoropropyl group is challenging, reactions can be engineered under specific conditions. For instance, transformations can be facilitated by activating the C-F bond through the use of strong Lewis acids or by employing highly reactive radical species. tcichemicals.com However, such reactions are not commonplace and typically require harsh conditions, often leading to a mixture of products. In the context of electrophilic aromatic substitution, the trifluoromethyl group is a known deactivator and meta-director, a principle that can be extrapolated to understand the reduced reactivity of the aliphatic chain it is part of. vaia.comyoutube.com

The stability of the trifluoropropyl group is a key feature, often exploited in medicinal chemistry and materials science to enhance properties like metabolic stability and lipophilicity without providing a reactive handle for substitution. nih.gov

Asymmetric Catalytic Reactions with Hydrazine Derivatives

Chiral hydrazine derivatives are valuable building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The development of asymmetric catalytic methods to produce enantioenriched hydrazines, including those with fluorinated substituents, is an area of active research.

Enantioselective Hydrazination Reactions

A prominent method for the enantioselective synthesis of chiral fluorinated hydrazines is the asymmetric hydrogenation of fluorinated hydrazones. dicp.ac.cnacs.orgnih.gov This approach typically involves the reduction of a C=N double bond in a prochiral hydrazone substrate, catalyzed by a chiral metal complex.

Palladium-catalyzed asymmetric hydrogenation has proven to be a particularly effective strategy. dicp.ac.cnacs.orgnih.govthieme-connect.com In these reactions, a fluorinated hydrazone is hydrogenated using a palladium catalyst coordinated to a chiral phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high enantioselectivity. For example, the use of a [Pd(R)-DTBM-SegPhos(OCOCF3)2] catalyst has been shown to efficiently hydrogenate a broad range of fluorinated hydrazones, including those with β-aryl, γ-aryl, and alkyl-chain substituents, affording the corresponding chiral fluorinated hydrazines in high yields and with enantiomeric excesses (ee) of up to 94%. dicp.ac.cnacs.orgnih.gov

The reaction conditions, such as the solvent and the presence of additives, can also significantly influence the outcome. For instance, solvents like 2,2,2-trifluoroethanol (B45653) (TFE) have been found to be beneficial in some cases. acs.org The direct asymmetric reductive amination between trifluoromethyl-substituted ketones and benzohydrazides represents another viable route to these valuable chiral products. dicp.ac.cnacs.orgnih.gov

The following table summarizes representative results from the palladium-catalyzed asymmetric hydrogenation of N-benzoylhydrazones to yield chiral fluorinated hydrazines.

| Substrate (Hydrazone) | Chiral Ligand | Product (Hydrazine) | Yield (%) | ee (%) | Reference |

| N-Benzoyl-1-(4-fluorophenyl)-2,2,2-trifluoroethan-1-imine | (R)-DTBM-SegPhos | N'-(1-(4-fluorophenyl)-2,2,2-trifluoroethyl)benzohydrazide | 99 | 92 | dicp.ac.cn |

| N-Benzoyl-1-(naphthalen-2-yl)-2,2,2-trifluoroethan-1-imine | (R)-DTBM-SegPhos | N'-(1-(naphthalen-2-yl)-2,2,2-trifluoroethyl)benzohydrazide | 98 | 94 | dicp.ac.cn |

| N-Benzoyl-4,4,4-trifluoro-1-phenylbutan-2-imine | (R)-DTBM-SegPhos | N'-(4,4,4-trifluoro-1-phenylbutan-2-yl)benzohydrazide | 99 | 91 | dicp.ac.cn |

| N-Benzoyl-1,1,1-trifluorododecan-2-imine | (R)-DTBM-SegPhos | N'-(1,1,1-trifluorododecan-2-yl)benzohydrazide | 95 | 90 | dicp.ac.cn |

Manganese-catalyzed asymmetric hydrogenation of fluorinated imines has also emerged as a powerful method for producing chiral fluorinated amines, a closely related class of compounds. acs.org This highlights the potential for exploring other transition metals in the asymmetric synthesis of fluorinated hydrazines.

Ligand Design and Chiral Induction Strategies

The success of asymmetric catalytic reactions hinges on the design of effective chiral ligands. nih.govresearchgate.net These ligands create a chiral environment around the metal center, which directs the stereochemical outcome of the reaction. For the asymmetric hydrogenation of fluorinated hydrazones and imines, bidentate phosphine ligands have been extensively studied and have shown excellent performance. dicp.ac.cndicp.ac.cnnih.gov

Key features of successful ligands include:

C2-Symmetry: Many "privileged ligands" possess a C2 axis of symmetry, which reduces the number of possible diastereomeric transition states and often leads to higher enantioselectivity. nih.gov

Electronic and Steric Tuning: The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the phosphine groups and the ligand backbone. For example, the DTBM-SegPhos ligand features bulky 3,5-di-tert-butyl-4-methoxyphenyl groups on the phosphorus atoms, which create a well-defined chiral pocket. dicp.ac.cn

Bite Angle: The geometry of the ligand, particularly the P-M-P bite angle in bidentate phosphines, plays a critical role in determining the catalytic activity and selectivity.

The development of modular ligands, which can be easily synthesized and modified, is crucial for rapidly screening and optimizing catalysts for specific transformations. nih.gov This modular approach allows for a more rational design of ligands tailored to the electronic and steric demands of fluorinated substrates like this compound derivatives.

Derivatization and Subsequent Chemical Transformations

Synthesis of Heterocyclic Compounds

The construction of heterocyclic ring systems is a cornerstone of medicinal and agricultural chemistry. (3,3,3-Trifluoropropyl)hydrazine serves as a key precursor for the synthesis of several important classes of nitrogen-containing heterocycles.

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are well-known for their diverse biological activities. The use of this compound provides a direct route to trifluoromethyl-substituted pyrazoles, which often exhibit enhanced properties.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. nih.gov A notable application involves a [3+2] cycloaddition reaction for the synthesis of 5-trifluoromethylpyrazoles. nih.govresearchgate.netorganic-chemistry.org This method utilizes nitrile imines, generated in situ from hydrazonyl chlorides, which react with a suitable trifluoromethyl-containing synthon. nih.govresearchgate.net The reaction proceeds with high regioselectivity, a significant advantage over traditional methods that can produce mixtures of isomers. organic-chemistry.org This catalyst-free process is operationally simple and effective under mild conditions, demonstrating broad substrate scope and functional group tolerance. nih.govresearchgate.netorganic-chemistry.org

A general method for the synthesis of 5-trifluoromethylpyrazoles involves the coupling of hydrazonyl chlorides with 2-bromo-3,3,3-trifluoropropene (BTP), an environmentally friendly industrial feedstock. nih.govresearchgate.net This [3+2] cycloaddition of nitrile imines with BTP is exclusively regioselective and proceeds without a catalyst. nih.govresearchgate.net The reaction conditions are mild, leading to high yields and can be performed on a gram scale. nih.govresearchgate.net

| Reactants | Conditions | Product | Yield | Reference |

| Hydrazonyl chlorides, 2-bromo-3,3,3-trifluoropropene (BTP) | Catalyst-free, mild conditions | 5-Trifluoromethylpyrazoles | High | nih.govresearchgate.net |

The Knorr pyrazole (B372694) synthesis, a classic method for forming pyrazole rings, involves the condensation of a hydrazine (B178648) with a β-dicarbonyl compound. beilstein-journals.orggoogle.com This approach can be adapted to use this compound to produce pyrazoles with a trifluoropropyl substituent on one of the nitrogen atoms. The reaction of 1,3-dicarbonyl compounds with hydrazines is a fundamental and widely used method for pyrazole synthesis. beilstein-journals.orggoogle.comgoogle.com The process typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine in the presence of an acid catalyst at a controlled pH. google.comgoogle.com

| Reactants | Conditions | Product | Reference |

| This compound, β-Dicarbonyl compound | Acid catalyst, controlled pH | N-(3,3,3-Trifluoropropyl)pyrazole | google.comgoogle.com |

While direct synthesis of pyrimidinylphosphonates from this compound is not extensively detailed in the provided context, the general principles of forming pyrimidine (B1678525) rings involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a compound containing an N-C-N fragment. Hydrazine derivatives can participate in such reactions, often leading to pyrazole formation as a primary outcome. However, under specific conditions and with appropriately functionalized precursors, the formation of other nitrogen heterocycles is possible. Multicomponent reactions are a common strategy for synthesizing complex heterocyclic systems like pyranopyrazoles, which involve the condensation of various components including a hydrazine derivative. nih.gov

This compound is a versatile precursor for a range of other nitrogen-containing heterocycles beyond pyrazoles. Its reactivity allows for its incorporation into various ring systems, contributing to the synthesis of novel fluorinated compounds.

The synthesis of 1,2,4-triazoles, which are five-membered rings with three nitrogen atoms, can be achieved through the [3+2] cycloaddition of nitrile imines with a source of the trifluoromethyl group. nih.gov This method has been successfully applied to generate 5-trifluoromethyl-1,2,4-triazoles with a variety of substituents. nih.gov The reaction tolerates a wide range of functional groups on the hydrazonyl chloride precursor. nih.gov

| Reactants | Conditions | Product | Reference |

| Hydrazonyl chloride, Trifluoroacetonitrile precursor | Base (NEt₃), CH₂Cl₂ | 5-Trifluoromethyl-1,2,4-triazole | nih.gov |

Dehydrative cyclization reactions, often catalyzed by metals, provide an environmentally friendly route to various nitrogen-containing heterocycles. pitt.edupitt.edu These methods typically involve the cyclization of precursors like β- or γ-hydroxy amides or thioamides. pitt.edupitt.edu While direct examples using this compound are not specified, this synthetic strategy is broadly applicable to the formation of heterocycles. pitt.edupitt.edu

Pyrazole Ring Systems

Formation of Fluorinated Intermediates

The trifluoropropyl group in this compound is a key feature that allows for the creation of various fluorinated intermediates. These intermediates are valuable in their own right for further synthetic transformations.

A significant transformation involves the in situ generation of nitrile imines from hydrazonyl chlorides derived from hydrazines. These reactive intermediates readily undergo [3+2] cycloaddition reactions. For instance, the reaction of in situ generated nitrile imines with 2-bromo-3,3,3-trifluoropropene (BTP) leads to the formation of 5-trifluoromethylpyrazoles, demonstrating a practical method for creating trifluoromethylated heterocyclic intermediates. nih.govresearchgate.net This reaction is notable for its high regioselectivity and operational simplicity. nih.govresearchgate.netorganic-chemistry.org

Development of Novel Hydrazine Derivatives for Material Science Precursors

The strategic incorporation of the trifluoropropyl group from This compound into larger molecules is a key focus in the design of advanced materials. This is primarily achieved through the derivatization of the hydrazine moiety, leading to the formation of new chemical entities that can serve as monomers or precursors for a variety of materials.

One of the principal routes for derivatization involves the condensation reaction of This compound with dicarbonyl compounds. This reaction is a well-established method for the synthesis of five-membered heterocyclic rings known as pyrazoles. youtube.com The presence of the trifluoropropyl substituent on the pyrazole ring can significantly influence the electronic properties, thermal stability, and solubility of polymers derived from these monomers.

Another significant application lies in the synthesis of triazoles, another class of nitrogen-containing heterocyclic compounds. nih.govorganic-chemistry.orgchemistryjournal.netnih.govfrontiersin.org These are typically formed through multi-component reactions involving a hydrazine derivative. The resulting fluorinated triazoles are being investigated for their potential in creating materials with tailored optical, electronic, and thermal properties.

The general reaction for the formation of hydrazones, which are precursors to many of these derivatives, involves the condensation of a hydrazine with a carbonyl compound. researchgate.netwikipedia.orglibretexts.org The resulting C=N double bond in the hydrazone can then participate in further chemical transformations to build more complex molecular architectures.

While direct polymerization of This compound is not widely documented, its role as a critical building block for fluorinated monomers is gaining recognition. The development of these novel hydrazine derivatives is a promising area of research for creating next-generation materials for a wide range of applications.

Below is a table summarizing some of the key chemical transformations involving hydrazine derivatives that are relevant to the synthesis of material science precursors.

| Precursor | Reactant | Resulting Derivative Class | Potential Application in Material Science |

| Hydrazine Derivative | Dicarbonyl Compound | Pyrazole | Monomer for high-performance polymers |

| Hydrazine Derivative | Various Reagents (e.g., nitriles, formamide) | Triazole | Precursor for functional materials |

| Hydrazine Derivative | Carbonyl Compound | Hydrazone | Intermediate for further derivatization |

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For fluorinated compounds like (3,3,3-Trifluoropropyl)hydrazine, multinuclear and multidimensional NMR experiments are particularly powerful.

Fluorine-19 (¹⁹F) is an ideal nucleus for NMR studies due to its 100% natural abundance and high sensitivity, which is approximately 83% that of the proton (¹H) nucleus. alfa-chemistry.com The ¹⁹F NMR spectrum provides specific information about the chemical environment of the fluorine atoms. The trifluoromethyl (CF₃) group in this compound gives rise to a single resonance in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent.

The chemical shift of this resonance is highly sensitive to the electronic effects of neighboring groups. alfa-chemistry.com For organofluorine compounds, the chemical shift range for CF₃ groups typically falls between -50 and -70 ppm relative to the standard CFCl₃. wikipedia.org The electron-withdrawing nature of the adjacent methylene (B1212753) (CH₂) group and the more distant hydrazine (B178648) (-NHNH₂) moiety influences the precise chemical shift. Factors such as solvent polarity and temperature can also cause variations in the observed chemical shift. researchgate.net The signal for the CF₃ group will appear as a triplet due to coupling with the two protons on the adjacent CH₂ group (a ³JHF coupling).

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for CF₃ Groups.

| Chemical Environment | Typical Chemical Shift Range (ppm, relative to CFCl₃) | Expected Splitting Pattern for this compound |

|---|---|---|

| Aliphatic CF₃ (e.g., in CF₃-CH₂-) | -50 to -75 | Triplet (due to coupling with adjacent CH₂ protons) |

| CF₃ attached to an aromatic ring | -55 to -65 | Dependent on ring substituents |

| CF₃ adjacent to a carbonyl group | -65 to -80 | Singlet or multiplet depending on α-protons |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of atoms within the this compound molecule. youtube.comlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two inequivalent methylene groups (-CH₂-CH₂-), confirming their adjacent positions in the propyl chain. A correlation between the -NH proton and the protons on the adjacent CH₂ group might also be observed, depending on the rate of proton exchange.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the directly attached heteronuclei, most commonly ¹³C. wikipedia.org An HSQC spectrum of this compound would show distinct cross-peaks linking the proton signal of each CH₂ group to its corresponding ¹³C signal. This allows for the direct assignment of the carbon resonances in the propyl chain. scribd.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to four bonds. youtube.com This is crucial for connecting different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the fluorine atoms of the CF₃ group and the carbon atom of the adjacent CH₂ group, as well as the next carbon in the chain. It would also show correlations between the protons of the CH₂ group adjacent to the hydrazine moiety and the carbon atom of the other CH₂ group.

Table 2: Predicted 2D NMR Correlations for this compound.

| 2D NMR Experiment | Correlated Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H - ¹H | H (on C1) ↔ H (on C2) |

| HSQC | ¹H - ¹³C (1-bond) | H (on C1) ↔ C1; H (on C2) ↔ C2 |

| HMBC | ¹H - ¹³C (2-3 bonds) | H (on C1) ↔ C2; H (on C2) ↔ C1, C3 |

| HMBC | ¹⁹F - ¹³C (2-3 bonds) | F (on C3) ↔ C2, C3 |

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint that is sensitive to the molecule's functional groups and conformation.

Due to rotation around the C-C and C-N single bonds, this compound can exist in several different conformations or rotamers. The relative energies of these conformers can be influenced by factors like intramolecular hydrogen bonding and steric hindrance. nih.govacs.org Vibrational frequencies, particularly in the low-frequency region (fingerprint region), are sensitive to these conformational changes. nih.gov

For example, the frequencies of the C-C stretching modes and the various bending and torsional modes of the propyl chain and hydrazine group will differ between the gauche and anti conformers. researchgate.net By comparing the experimental IR and Raman spectra with theoretical spectra calculated for different stable conformations (using methods like Density Functional Theory), it is possible to determine the predominant conformation in the gas, liquid, or solid phase. nih.gov The C-F stretching bands are also sensitive to the molecular environment and can show broadening or shifts depending on intermolecular interactions. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| N-H (in -NH₂) | Stretching | 3300 - 3400 | Often appears as two bands (symmetric and asymmetric) |

| C-H (in -CH₂-) | Stretching | 2850 - 2960 | Characteristic of aliphatic chains |

| N-H | Bending (Scissoring) | 1590 - 1650 | Sensitive to hydrogen bonding |

| C-F (in -CF₃) | Stretching | 1100 - 1350 | Typically very strong and broad in IR spectra |

| C-N | Stretching | 1020 - 1250 | - |

| N-N | Stretching | 1000 - 1100 | Often weak in the IR spectrum |

IR spectroscopy is a powerful tool for real-time monitoring of chemical reactions involving this compound. By tracking the intensity of a vibrational band unique to a reactant or product, the progress of the reaction can be followed. researchgate.net

For instance, in a reaction where this compound is consumed, one could monitor the decrease in the intensity of the N-H stretching bands around 3300-3400 cm⁻¹. osti.gov Conversely, if it is being formed, the appearance and growth of these bands would indicate product formation. A key advantage is the ability to distinguish it from precursors or products that lack the hydrazine or trifluoropropyl moieties. For example, if it were used to form a hydrazone by reacting with a ketone, the disappearance of the N-H stretching bands and the appearance of a C=N stretching band (around 1620-1680 cm⁻¹) would signify the reaction's progression.

Table 4: Monitoring a Hypothetical Reaction (Hydrazone Formation) Using IR Spectroscopy.

| Reactant/Product | Key Functional Group | Characteristic Band (cm⁻¹) | Change During Reaction |

|---|---|---|---|

| This compound | -NH₂ | ~3350 | Intensity Decreases |

| Ketone (R₂C=O) | C=O | ~1715 | Intensity Decreases |

| Hydrazone Product | C=N | ~1640 | Intensity Increases |

Mass Spectrometry (MS) in Mechanistic Studies and Derivatization Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. libretexts.orgchemguide.co.uk

In electron ionization (EI) MS, the this compound molecule will form a molecular ion (M⁺•), which then undergoes fragmentation. wikipedia.org The fragmentation pattern is dictated by the relative stability of the resulting carbocations and radicals. For amines and hydrazines, a common fragmentation pathway is α-cleavage, which is the breaking of a bond adjacent to the nitrogen atom.

Key predicted fragments for this compound would include:

Loss of the terminal -NH₂ group.

Cleavage of the N-N bond.

α-cleavage at the C-C bond adjacent to the hydrazine group.

Loss of a fluorine atom (M-19) or hydrogen fluoride (M-20), which is characteristic of fluorinated compounds. whitman.edu

The CF₃⁺ ion (m/z = 69) is often a very abundant ion in the mass spectra of trifluoromethyl-containing compounds. nist.gov

Studying these fragmentation pathways can provide mechanistic insights into the molecule's behavior under energetic conditions and helps confirm its structure.

Table 5: Predicted Mass Spectrometry Fragments of this compound (MW ≈ 128.09).

| m/z Value | Possible Fragment Ion | Origin of Fragment |

|---|---|---|

| 128 | [C₃H₇F₃N₂]⁺• | Molecular Ion (M⁺•) |

| 112 | [C₃H₆F₃N]⁺ | Loss of •NH₂ |

| 97 | [C₃H₆F₃]⁺ | Loss of •N₂H₃ |

| 85 | [C₂H₄N₂]⁺• | Loss of •CF₃ |

| 69 | [CF₃]⁺ | Cleavage of C-C bond |

| 43 | [CH₂NHNH₂]⁺ | α-cleavage |

For quantitative analysis, especially in complex biological or environmental samples, hydrazine compounds are often derivatized before MS analysis. nih.govresearchgate.netacs.org This is done to improve their stability, chromatographic behavior, and ionization efficiency. shu.ac.uknih.gov this compound can be reacted with aldehydes or ketones to form stable hydrazones. mdpi.com These derivatives are less polar and more volatile, making them suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). techbriefs.com The choice of derivatizing agent can be tailored to introduce a specific chemical tag that enhances detection sensitivity in the mass spectrometer. nih.gov

Table of Compounds

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, a specific ion (the precursor or parent ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment (product or daughter) ions are then mass-analyzed. wikipedia.orgyoutube.com This process provides valuable structural information, akin to a molecular fingerprint.

For this compound, the protonated molecule ([M+H]⁺, m/z 129.06) is selected as the precursor ion. Upon fragmentation, characteristic neutral losses and bond cleavages occur. Plausible fragmentation pathways include the loss of ammonia (NH₃), cleavage of the N-N bond, and fragmentation of the trifluoropropyl chain. Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule. For instance, the loss of NH₃ is a common fragmentation pathway for protonated hydrazines. nih.gov

Table 2: Proposed MS/MS Fragmentation of Protonated this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 129.06 | 112.04 | NH₃ | [C₃H₅F₃N]⁺ |

| 129.06 | 97.03 | NH₂NH₂ | [C₃H₅F₃]⁺ |

| 129.06 | 69.00 | C₂H₅N₂ | [CF₃]⁺ |

Note: The proposed fragment structures and pathways are based on general principles of mass spectrometry. nih.govresearchgate.netmdpi.com

Chromatographic Techniques for Separation and Quantification in Research Contexts

Chromatography is a cornerstone of analytical chemistry, providing the means to separate, identify, and quantify the components of a mixture. For a reactive and polar compound like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are routinely employed, often requiring a derivatization step to enhance analytical performance. americanpharmaceuticalreview.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a versatile technique for monitoring the progress of chemical reactions. It allows for the separation of starting materials, intermediates, and products in a reaction mixture, providing quantitative data on the conversion and yield over time. However, this compound lacks a strong chromophore, making it difficult to detect using standard UV-Vis detectors.

To overcome this limitation, pre-column derivatization is a common strategy. researchgate.netnih.gov The hydrazine is reacted with a derivatizing agent, such as salicylaldehyde or p-nitrobenzaldehyde, to form a stable hydrazone. This derivative possesses a strong chromophore, enabling sensitive detection by UV-Vis. rasayanjournal.co.in A reversed-phase HPLC method can then be used to separate the derivatized hydrazine from other components in the reaction mixture. By tracking the appearance of the product peak and the disappearance of the reactant peak, the reaction can be effectively monitored.

Table 3: Illustrative HPLC Parameters for Monitoring a Derivatized Hydrazine

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 360 nm (for salicylaldehyde derivative) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds. researchgate.net Direct analysis of this compound by GC is challenging due to its high polarity and potential for thermal degradation. Therefore, derivatization is typically required to convert it into a more volatile and stable compound suitable for GC analysis. nih.govnih.gov

A common approach involves acylation with a fluorinated anhydride (B1165640), such as pentafluoropropionic anhydride (PFPA). nih.govmdpi.comsemanticscholar.org This reaction replaces the active hydrogens on the hydrazine group with pentafluoropropionyl groups, creating a less polar, more volatile, and thermally stable derivative. This derivative can then be readily separated by GC and detected with high sensitivity by a mass spectrometer. The resulting mass spectrum of the derivative provides definitive identification. This method is particularly useful for detecting trace amounts of the hydrazine in complex matrices.

Table 4: Example GC-MS Conditions for Analysis of a Derivatized Hydrazine

| Parameter | Condition |

|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | 50°C (1 min), ramp to 250°C at 15°C/min |

| Injection Mode | Splitless |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Mass Range | 40-500 amu |

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ammonia |

| Acetonitrile |

| Formic Acid |

| Salicylaldehyde |

| p-Nitrobenzaldehyde |

| Pentafluoropropionic anhydride (PFPA) |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For (3,3,3-Trifluoropropyl)hydrazine, DFT studies are crucial for understanding how the introduction of a trifluoropropyl group influences the hydrazine (B178648) moiety. A common method employed for such calculations is the B3LYP functional combined with a basis set like 6-31G(d,p), which provides a good balance of accuracy and computational cost for predicting structural and electronic properties. imist.ma

DFT calculations can model the potential energy surface of chemical reactions involving this compound, allowing for the prediction of likely reaction pathways and the characterization of transition states. While specific studies on this exact molecule are not prevalent, research on related hydrazine derivatives shows that DFT can be used to determine activation energies for processes such as dehydrogenation and N-N bond scission. researchgate.netznaturforsch.com For instance, in studies of hydrazine decomposition on catalytic surfaces, DFT has been used to identify the elementary steps, including the scission of N-O bonds in hydrazine nitrate, which is often a key rate-determining step. researchgate.net Similar methodologies could be applied to predict how the trifluoropropyl group in this compound would influence its decomposition or participation in other chemical transformations.

The trifluoromethyl (CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a profound impact on the electronic structure of the rest of the molecule. In this compound, the CF3 group, situated at the end of the propyl chain, will inductively pull electron density away from the hydrazine (-NHNH2) moiety.

This electron-withdrawing effect is expected to:

Decrease the basicity of the hydrazine nitrogen atoms compared to hydrazine or alkyl-substituted hydrazines. The lone pairs on the nitrogen atoms are less available for protonation.

Affect the N-N bond strength. DFT calculations on various substituted hydrazines have shown that electron-withdrawing groups can influence the N-N bond dissociation enthalpy. znaturforsch.com

Influence the nucleophilicity of the terminal amino group. The reduced electron density on the nitrogen atoms would make it a weaker nucleophile in chemical reactions.

Computational studies on other fluorinated organic molecules have confirmed the significant impact of fluorine substitution on electronic properties and noncovalent interactions. nih.gov For example, the presence of fluorine can lead to the formation of specific hydrogen bonds, such as C-H···F interactions, which can influence the molecule's conformation and interactions with other molecules. nih.gov

Interactive Data Table: Predicted Effects of Trifluoropropyl Group

| Property | Predicted Effect | Rationale |

| Basicity | Decreased | Inductive electron withdrawal by the CF3 group reduces electron density on the nitrogen atoms. |

| N-N Bond Energy | Potentially altered | Electron-withdrawing groups can modify the bond dissociation enthalpy. znaturforsch.com |

| Nucleophilicity | Decreased | Reduced electron density on the terminal amino group makes it a weaker nucleophile. |

| Dipole Moment | Increased | The highly polar C-F bonds will contribute to a larger overall molecular dipole moment. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ekb.eg For this compound, MD simulations can provide valuable information about its conformational flexibility and how it interacts with other molecules.

The rotation around the C-C and C-N bonds in the trifluoropropyl chain, as well as the N-N bond in the hydrazine group, gives rise to multiple possible conformations. MD simulations can explore the potential energy landscape to identify the most stable conformers and the energy barriers between them. Studies on similar molecules, like fluorinated phenylethylamines, have shown that gauche conformers can be the most stable. nih.gov

In a condensed phase, such as in a solvent or in the pure liquid, intermolecular interactions play a crucial role in determining the properties of the substance. MD simulations can model these interactions, which for this compound would include:

Hydrogen bonding: The -NH2 group can act as both a hydrogen bond donor and acceptor.

Dipole-dipole interactions: The polar nature of the C-F and N-H bonds will lead to significant dipole-dipole forces.

Simulations of hydrazine and its derivatives in aqueous solutions have been used to understand their behavior in different environments, such as in pressurized water reactors. researchgate.net Similar simulations for this compound could predict its properties in various solvents and its potential for self-aggregation. The compactness of the molecule, as measured by the radius of gyration (Rg), can also be monitored throughout a simulation to assess conformational stability. ekb.eg

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are models that attempt to correlate the chemical structure of a series of compounds with their measured reactivity in a quantitative manner. While no specific QSRR studies focusing on this compound have been identified, the principles of QSRR could be applied to a series of fluorinated hydrazines.

To develop a QSRR model, one would need to:

Synthesize a series of related hydrazine derivatives with systematic variations in their structure.

Experimentally measure a specific aspect of their reactivity, such as reaction rates or equilibrium constants.

Calculate a set of molecular descriptors for each compound using computational methods. These descriptors can include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.

Use statistical methods to build a mathematical model that relates the descriptors to the observed reactivity.

For a series of fluorinated hydrazines including this compound, a QSRR study could, for example, correlate the electron-withdrawing nature of the fluorinated substituent with the pKa of the hydrazine, providing a predictive tool for the basicity of new, unsynthesized derivatives.

Applications in Advanced Chemical Synthesis and Materials Science

Reagent in Complex Organic Synthesis

The utility of (3,3,3-Trifluoropropyl)hydrazine as a reagent in complex organic synthesis is primarily associated with the introduction of a trifluoropropyl group into a target molecule. This moiety can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

One of the key applications of hydrazines in organic synthesis is in the formation of heterocyclic compounds. Hydrazines, including their fluorinated derivatives, are crucial starting materials for the synthesis of various nitrogen-containing heterocycles such as pyrazoles, pyridazines, and 1,2,4-triazoles. enamine.net These reactions often involve the condensation of the hydrazine (B178648) with a dicarbonyl compound or a derivative thereof. enamine.net The "click chemistry" concept, which emphasizes the use of reliable and high-yielding reactions, often employs hydrazine condensation reactions for the rapid generation of compound libraries. enamine.net

Furthermore, substituted hydrazines can be used to create aza-peptides, where a nitrogen atom replaces the alpha-carbon of an amino acid residue. enamine.net This modification can enhance the resulting peptide's resistance to biodegradation. enamine.net While the direct use of this compound in published complex natural product synthesis is not extensively documented, its potential as a reagent for introducing the trifluoropropyl group into complex scaffolds is recognized within the field of medicinal chemistry. The synthesis of various alkyl hydrazines from diazirines and Grignard reagents has been demonstrated, showcasing a potential route to access such fluorinated hydrazines. orgsyn.org

Building Block for Chemical Libraries and Scaffolds

In the realm of drug discovery and materials science, the construction of chemical libraries containing diverse and novel structures is paramount. This compound serves as a valuable building block for generating such libraries, offering a strategic way to introduce fluorine into molecular scaffolds.

The concept of "privileged scaffolds" highlights the importance of certain molecular frameworks that are capable of binding to multiple biological targets. nih.gov By incorporating building blocks like this compound, chemists can systematically modify these scaffolds to explore new chemical space and develop compounds with improved properties. nih.gov The introduction of a trifluoromethyl group can be a key strategy in this process, as it can significantly impact a molecule's bioactivity.

Chemical suppliers like Enamine offer a wide array of hydrazine building blocks for use in medicinal chemistry and the synthesis of combinatorial libraries. enamine.netenamine.net These libraries are instrumental in high-throughput screening campaigns aimed at identifying new drug leads. The synthesis of these building blocks is often scalable, allowing for the production of gram-to-kilogram quantities as needed. enamine.net The development of molecular scaffolds with defined architectures is a key area of research, with a focus on creating molecules with precise control over the spatial arrangement of functional groups. mdpi.com The use of diverse building blocks is essential for the de novo synthesis of these complex architectures. mdpi.com

The generation of large and diverse chemical libraries is a cornerstone of modern drug discovery. researchgate.net These libraries often start from a set of core scaffolds that are then elaborated with various building blocks. orgsyn.org The inclusion of fluorinated building blocks like this compound is a common strategy to enhance the diversity and potential bioactivity of these libraries.

Precursor for Fluorinated Polymers or Monomers

The incorporation of fluorine into polymers can lead to materials with exceptional properties, including high thermal stability, chemical resistance, and low surface energy. This compound, or more commonly, related trifluoropropyl-containing molecules, can serve as precursors to fluorinated monomers used in polymerization reactions.

For instance, 3,3,3-trifluoropropene (B1201522) is a known precursor for producing fluorinated silicones with desirable properties such as chemical inertness and low glass transition temperatures. nih.gov While not directly a hydrazine, this highlights the value of the trifluoropropyl moiety in polymer chemistry. The radical copolymerization of fluorinated monomers like 1,1,3,3,3-pentafluoropropene (B1294464) with other monomers, including 3,3,3-trifluoropropene, has been investigated to create novel fluoroelastomers and fluorothermoplastics. nih.gov

Research into fluorinated polymers often involves the synthesis and polymerization of various fluorinated monomers. academie-sciences.fr For example, the kinetic behavior of fluorinated methacrylates and acrylates has been studied to develop improved dental adhesive resins. nih.gov These studies explore how the fluorine content and molecular structure of the monomers affect the polymerization process and the properties of the resulting polymers. nih.gov The overarching goal is to create new materials with tailored properties for specific high-tech applications. academie-sciences.fr

Role in Non-Toxic Propellant Research (as a part of broader hydrazine alternatives research)

Hydrazine and its derivatives have been widely used as energetic propellants in rocketry and spacecraft. serdp-estcp.mil However, due to their high toxicity and carcinogenic nature, there is a significant global effort to develop safer, "green" alternatives. serdp-estcp.mildlr.deresearchgate.netspace-propulsion.com This research into non-toxic propellants encompasses a wide range of chemical compounds and formulations, and while this compound itself is not a direct replacement, the broader research into hydrazine alternatives provides the context for its potential consideration.

The primary goals of this research are to find propellants with significantly lower toxicity, reducing handling complexities and costs, while maintaining or improving performance compared to hydrazine. nasa.gov The term "green propellant" is often used, though "reduced toxicity propellant" is a more accurate description as even the leading alternatives are not entirely benign. nasa.gov

The search for hydrazine replacements includes various classes of compounds, such as ionic liquids, hydrogen peroxide, and ammonium (B1175870) dinitramide-based propellants. space-propulsion.com Researchers are exploring both monopropellant and bipropellant systems. serdp-estcp.mil While specific research on this compound as a propellant is not prominent in the available literature, the field of energetic materials is constantly exploring novel molecules. The introduction of fluorine can increase the density and specific impulse of a propellant, making fluorinated compounds an area of interest. The broader context of replacing toxic hydrazines provides a potential future avenue for the investigation of energetic fluorinated hydrazine derivatives. researchgate.net

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for (3,3,3-Trifluoropropyl)hydrazine Transformations

The reactivity of the hydrazine (B178648) moiety in this compound presents a rich landscape for the development of innovative catalytic transformations. Future research will likely focus on designing and screening novel catalysts that can selectively activate and functionalize this reactive group. A significant area of exploration will be the development of catalytic systems for the addition of the (3,3,3-trifluoropropyl)hydrazino group across unsaturated bonds. This could involve the use of transition metal catalysts to facilitate reactions with alkenes, alkynes, and other unsaturated substrates, leading to a diverse range of fluorinated products.

Furthermore, the development of catalysts for asymmetric transformations will be a critical area of focus. Chiral catalysts could enable the enantioselective synthesis of complex molecules containing the (3,3,3-trifluoropropyl)hydrazino moiety, which is of paramount importance in the synthesis of pharmaceuticals and agrochemicals. Research into organocatalysis, utilizing small organic molecules to catalyze reactions, also presents a promising and more sustainable alternative to metal-based catalysis for transformations involving this fluorinated hydrazine.

Exploration of New Derivatization Pathways and Product Classes

This compound serves as a valuable starting material for the synthesis of a wide array of derivatives with potential applications in various fields. A key future research direction is the systematic exploration of new derivatization pathways to access novel product classes.

One promising avenue is the synthesis of heterocyclic compounds. The reaction of this compound with diketones, ketoesters, and other bifunctional electrophiles can lead to the formation of pyrazoles, pyridazines, and other nitrogen-containing heterocycles. These fluorinated heterocycles are of significant interest due to their prevalence in bioactive molecules. For instance, derivatives of this compound have been explored in the synthesis of potential allosteric modulators of hemoglobin and histone deacetylase (HDAC) inhibitors. nih.govchemrxiv.orgepo.orggoogle.comuni-bonn.degoogleapis.comgoogleapis.comgoogle.comoapi.intepo.orggoogle.comgoogle.comgoogle.com

Another area of focus will be the development of methods for the direct functionalization of the carbon backbone of this compound, which would provide access to an even broader range of derivatives with unique substitution patterns.

| Product Class | Potential Synthetic Precursors | Potential Applications |

| Trifluoromethyl-substituted Pyrazoles | Diketones, β-Ketoesters | Pharmaceuticals, Agrochemicals |

| Fluorinated Pyridazines | α,β-Unsaturated ketones, Dicarbonyls | Materials Science, Medicinal Chemistry |

| Allosteric Modulators of Hemoglobin | Substituted Benzaldehydes | Treatment of hemoglobin-related disorders |

| Histone Deacetylase (HDAC) Inhibitors | Carboxylic acid derivatives | Cancer therapy |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of reactions involving this compound with flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical manufacturing. Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates.

Given that many reactions involving hydrazines can be highly exothermic, the superior temperature control offered by flow reactors can prevent runaway reactions and improve product selectivity. Future research will focus on developing optimized flow protocols for the synthesis and derivatization of this compound. This includes the design of microreactors specifically tailored for these transformations and the integration of in-line purification and analysis techniques. Automated synthesis platforms, which combine robotics with flow chemistry, could be employed for the high-throughput screening of reaction conditions and the rapid synthesis of libraries of this compound derivatives for biological evaluation.

Advanced In-situ Spectroscopic Monitoring of Reactions

A deeper understanding of the reaction mechanisms and kinetics of transformations involving this compound is crucial for process optimization and the development of more efficient synthetic methods. Advanced in-situ spectroscopic techniques, which allow for the real-time monitoring of reactions as they occur, will play a pivotal role in this endeavor.

Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide valuable information on the formation of intermediates, the consumption of reactants, and the formation of products in real-time. This data is essential for elucidating reaction pathways, identifying transient species, and optimizing reaction conditions to maximize yield and minimize by-product formation. The coupling of these in-situ analytical methods with flow reactors will provide a powerful tool for the rapid development and scale-up of processes involving this compound.

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry and molecular modeling are becoming increasingly indispensable tools in modern chemical research. In the context of this compound, computational methods can be employed to predict its reactivity, design novel catalysts, and understand the factors governing selectivity in its transformations.

Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. This information can guide the experimental design of new reactions and catalysts with enhanced performance. For example, computational screening of potential catalysts could identify promising candidates for experimental validation, thereby accelerating the discovery process. Furthermore, molecular docking studies can be used to design derivatives of this compound with specific biological targets in mind, aiding in the development of new therapeutic agents. nih.gov The synergy between computational design and experimental work will be crucial for unlocking the full potential of this compound as a key building block in synthetic chemistry.

Q & A

Basic: What are the optimal synthetic conditions for preparing (3,3,3-Trifluoropropyl)hydrazine with high purity?

Methodological Answer:

Synthesis of trifluoropropyl-substituted hydrazines typically requires controlled reaction conditions to avoid side reactions. Key steps include:

- Temperature Regulation: Maintain reactions between 0–25°C to prevent thermal degradation of intermediates.

- Inert Atmosphere: Use nitrogen or argon to minimize oxidation of hydrazine derivatives .

- Stepwise Functionalization: For example, alkylation of hydrazine with 3,3,3-trifluoropropyl halides (e.g., bromide or iodide) under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification: Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product.

Basic: How can researchers characterize this compound and confirm its structural integrity?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy: ¹H and ¹⁹F NMR to verify trifluoropropyl substitution (δ ~ -60 ppm for CF₃ in ¹⁹F NMR) and hydrazine backbone (NH₂ signals at δ 2.5–4.0 ppm in ¹H NMR) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine atoms .

- Elemental Analysis: Validate C, H, N, and F content to ensure stoichiometric purity.

Basic: What reactivity patterns should researchers anticipate when using this compound in heterocyclic synthesis?

Methodological Answer:

The trifluoropropyl group and hydrazine moiety enable diverse reactivity:

- Cyclocondensation Reactions: React with ketones or aldehydes to form pyrazoles or triazoles. For example, condensation with β-keto esters yields trifluoromethyl-substituted pyrazoles under acidic conditions (e.g., HCl/EtOH) .

- Oxidation Sensitivity: The hydrazine group is prone to oxidation; avoid strong oxidants (e.g., KMnO₄) unless targeting azo derivatives. Use mild oxidizing agents like iodine for controlled transformations .

Advanced: How does the trifluoropropyl group enhance the pharmacological potential of hydrazine derivatives?

Methodological Answer:

The CF₃ group improves drug-like properties through:

- Lipophilicity Enhancement: Increases membrane permeability, as demonstrated in piperazine derivatives with trifluoropropyl groups showing improved blood-brain barrier penetration .

- Metabolic Stability: Fluorine’s electron-withdrawing effect reduces oxidative metabolism, prolonging half-life in vivo. For example, trifluoropropyl-substituted compounds exhibit slower CYP450-mediated degradation .

- Target Affinity: The CF₃ group can engage in hydrophobic interactions with protein binding pockets, as seen in kinase inhibitors .

Advanced: Can this compound serve as a derivatization agent in analytical chemistry?

Methodological Answer:

Yes, its reactive NH₂ group and fluorine content make it suitable for:

- GC-MS Derivatization: Derivatize polar analytes (e.g., steroids, amines) to improve volatility and detection. For example, silylation reagents with trifluoropropyl groups enhance sensitivity in estrogen analysis .

- Fluorine-Tagging: Introduce ¹⁹F labels for NMR-based quantification in complex matrices, leveraging the absence of natural fluorine background .

Advanced: What strategies mitigate instability issues during storage or reaction of this compound?

Methodological Answer:

- Storage Conditions: Store under inert gas at -20°C in amber vials to prevent light- or oxygen-induced degradation .

- Stabilizing Additives: Use antioxidants (e.g., BHT) or complexing agents (e.g., EDTA) in solution to chelate metal ions that catalyze decomposition.

- In Situ Generation: Prepare the hydrazine derivative immediately before use to avoid prolonged exposure to ambient conditions .

Advanced: How can researchers design this compound-based heterocycles for antimicrobial applications?

Methodological Answer:

- Targeted Scaffolds: Synthesize 1,3,4-thiadiazoles or pyrazolines via cyclization with CS₂ or α,β-unsaturated ketones, respectively. These scaffolds show broad-spectrum antimicrobial activity .

- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., NO₂) at specific positions to enhance potency against Gram-negative bacteria .